molecular formula C12H12N2O3S B510817 ethyl 4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate CAS No. 1388893-76-2

ethyl 4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B510817
CAS No.: 1388893-76-2
M. Wt: 264.3g/mol
InChI Key: MVCCRGYUPOBSEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate is a chemical compound . It is a derivative of 6,7-dihydro-5H-cyclopenta[b]pyridine , which are structural fragments of alkaloids and exhibit a wide spectrum of biological activity .


Synthesis Analysis

The synthesis of this compound involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction represents a profound structural transformation . According to chromatography data, cyanothioacetamide is initially formed which then undergoes the Knoevenagel condensation with aldehydes . The resulting alkenes are involved in the Stork alkylation with enamine . The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic cyclopenta[b]pyridine structure . The addition of alkylating agents to the reaction mixture leads to the production of thioesters .


Molecular Structure Analysis

The structure of a number of heterocycles obtained on their basis was studied by X-ray structural analysis . The structure of the compound involves a central tricyclic 6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridine fragment .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination . These reactions lead to the formation of the target bicyclic cyclopenta[b]pyridine structure .


Physical and Chemical Properties Analysis

The compound forms colorless crystals that fluoresce under UV light . The melting point is 223–225°С (1,4-dioxane) .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Ethyl 4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate and its derivatives have been the subject of several studies focusing on their synthesis and chemical reactions. These compounds are used in the synthesis of various heterocyclic compounds, which are essential in the field of medicinal chemistry. For instance, Ahmed (2002) reported on the synthesis of new pyrido[4″,3″:4″,5″]thieno[2″,3″:4,5]pyrimido[2,1-b][1,3,4]thiadiazine derivatives, highlighting the chemical versatility of this compound in creating complex heterocyclic systems (Ahmed, 2002).

Biological Applications

  • In addition to chemical synthesis, there has been research into the biological applications of these compounds. Sirakanyan et al. (2015) investigated the antimicrobial activity of some synthesized compounds, including this compound derivatives. They found promising antimicrobial properties against Staphylococcus aureus, suggesting potential pharmaceutical applications (Sirakanyan et al., 2015).

Structural Analysis

  • Research has also been conducted on the structural analysis of these compounds. For example, Hu et al. (2007) synthesized a compound related to this compound and analyzed its molecular structure, highlighting the significance of these compounds in understanding molecular conformations and interactions (Hu et al., 2007).

Pharmaceutical Potential

  • The research on this compound derivatives extends to their pharmaceutical potential. For instance, Guo et al. (2003) discussed the synthesis and structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-dione derivatives, a related compound, as potent GnRH receptor antagonists for treating reproductive diseases (Guo et al., 2003).

Properties

IUPAC Name

ethyl 12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-triene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-2-17-12(16)6-3-4-7-8(6)9-10(15)13-5-14-11(9)18-7/h5-6H,2-4H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCCRGYUPOBSEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1C3=C(S2)N=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701126707
Record name Ethyl 1,5,6,7-tetrahydro-4-oxo-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701126707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019014-34-6
Record name Ethyl 1,5,6,7-tetrahydro-4-oxo-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019014-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1,5,6,7-tetrahydro-4-oxo-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701126707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.